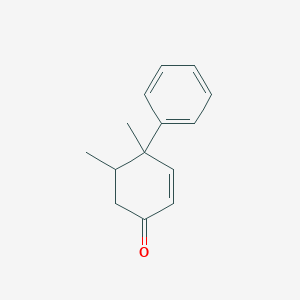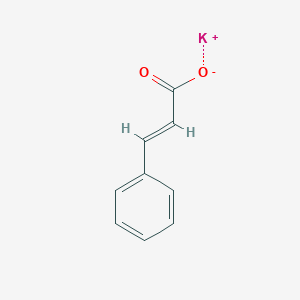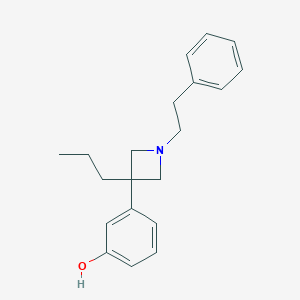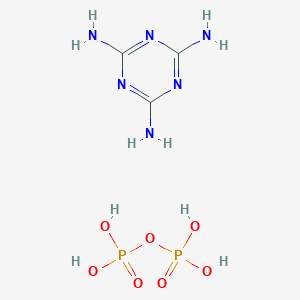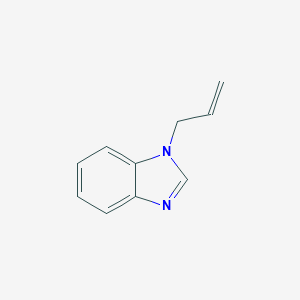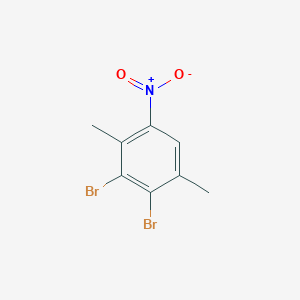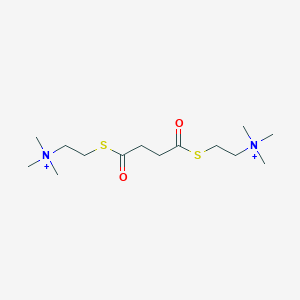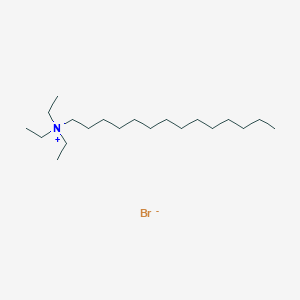
Tetradecyltriethylammonium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetradecyltriethylammonium bromide (TTAB) is a quaternary ammonium salt that is widely used as a surfactant in various industries. It is also used in scientific research due to its unique physicochemical properties.
Wirkmechanismus
Tetradecyltriethylammonium bromide acts as a cationic surfactant and can interact with negatively charged molecules such as DNA and proteins. It can also disrupt cell membranes and cause cell lysis. Tetradecyltriethylammonium bromide has been shown to have antimicrobial properties and can inhibit the growth of bacteria and fungi.
Biochemische Und Physiologische Effekte
Tetradecyltriethylammonium bromide has been shown to have toxic effects on cells and can cause apoptosis. It can also disrupt the function of enzymes and proteins. Studies have shown that Tetradecyltriethylammonium bromide can cause changes in the lipid composition of cell membranes, leading to membrane destabilization.
Vorteile Und Einschränkungen Für Laborexperimente
Tetradecyltriethylammonium bromide is widely used in lab experiments due to its ability to form micelles and vesicles. It is also relatively inexpensive and easy to synthesize. However, Tetradecyltriethylammonium bromide can be toxic to cells at high concentrations, and its effects on biological systems can be difficult to predict.
Zukünftige Richtungen
There are several future directions for research on Tetradecyltriethylammonium bromide. One area of interest is the development of new drug delivery systems using Tetradecyltriethylammonium bromide-based liposomes. Another area of research is the use of Tetradecyltriethylammonium bromide as a surfactant in chromatography and its potential applications in protein purification. Additionally, further studies are needed to understand the toxicity of Tetradecyltriethylammonium bromide and its effects on biological systems.
Synthesemethoden
Tetradecyltriethylammonium bromide can be synthesized by reacting tetradecylamine with triethylamine and hydrogen bromide. The reaction takes place in an organic solvent such as chloroform, and the resulting product is purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
Tetradecyltriethylammonium bromide is used in various scientific research applications due to its ability to form micelles and vesicles. It is commonly used in the preparation of liposomes, which are used as drug delivery systems. Tetradecyltriethylammonium bromide is also used in the synthesis of nanoparticles and as a surfactant in chromatography.
Eigenschaften
CAS-Nummer |
18144-35-9 |
|---|---|
Produktname |
Tetradecyltriethylammonium bromide |
Molekularformel |
C20H44BrN |
Molekulargewicht |
378.5 g/mol |
IUPAC-Name |
triethyl(tetradecyl)azanium;bromide |
InChI |
InChI=1S/C20H44N.BrH/c1-5-9-10-11-12-13-14-15-16-17-18-19-20-21(6-2,7-3)8-4;/h5-20H2,1-4H3;1H/q+1;/p-1 |
InChI-Schlüssel |
KMMBACZABOAUFF-UHFFFAOYSA-M |
SMILES |
CCCCCCCCCCCCCC[N+](CC)(CC)CC.[Br-] |
Kanonische SMILES |
CCCCCCCCCCCCCC[N+](CC)(CC)CC.[Br-] |
Synonyme |
TETRADECYLTRIETHYLAMMONIUMBROMIDE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



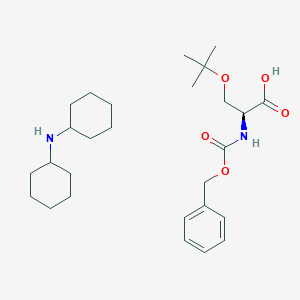
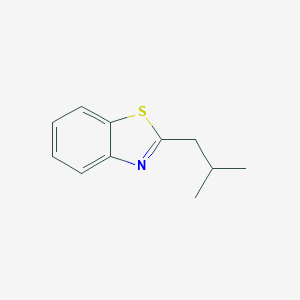
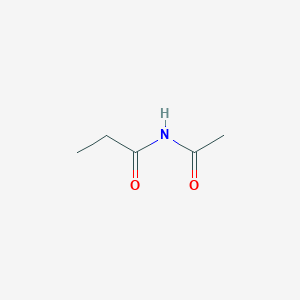
![2-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]acetic acid](/img/structure/B96146.png)

